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This document provides a comprehensive protocol for the detection of the AF10 (also known
as MLLT10) protein using Western blotting. AF10 is a key transcriptional regulator involved in
histone methylation and Wnt signaling pathways, and its dysregulation is implicated in certain
types of leukemia.[1][2] Accurate and reliable detection of AF10 is crucial for research into its
biological functions and for the development of targeted therapeutics.

Introduction

AF10 is a cofactor of the histone methyltransferase DOT1L, playing a critical role in regulating
gene expression through the methylation of histone H3 at lysine 79 (H3K79).[1][3] Additionally,
AF10 is a coactivator in the canonical Wnt/[3-catenin signaling pathway. It is recruited to Wnt
target genes in a (3-catenin-dependent manner, facilitating transcriptional activation.[2]
Chromosomal translocations involving the AF10 gene are associated with acute leukemias,
leading to the formation of fusion proteins such as CALM-AF10.[1] Western blotting is a
fundamental technique to study the expression levels and molecular weight of the wild-type
AF10 protein, which has a predicted molecular weight of approximately 113 kDa.[4]

Key Experimental Protocols
Cell Lysate Preparation (RIPA Buffer Method)
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This protocol is suitable for preparing whole-cell lysates from both adherent and suspension

cultured cells. All steps should be performed on ice to minimize protein degradation.[5][6]

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

RIPA Lysis Buffer (25 mM Tris-HCI pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium
deoxycholate, 0.1% SDS)

Protease and Phosphatase Inhibitor Cocktails
Cell scraper (for adherent cells)

Microcentrifuge

Procedure for Adherent Cells:

Grow cells to 70-80% confluency.
Aspirate the culture medium and wash the cells once with ice-cold PBS.

Add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase
inhibitors to the plate (e.g., 0.5 - 1 mL for a 10 cm dish).

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
Incubate on ice for 30 minutes, vortexing occasionally.[8]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled tube.

Determine the protein concentration using a BCA protein assay.

Store the lysate in aliquots at -80°C for long-term use.

Procedure for Suspension Cells:
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Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
Wash the cell pellet once with ice-cold PBS and centrifuge again.

Resuspend the cell pellet in ice-cold RIPA buffer with freshly added inhibitors (e.g., 100 uL
per 1x1076 cells).[8]

Vortex to mix and incubate on ice for 30 minutes, with occasional vortexing.

Proceed with steps 6-9 from the adherent cell protocol.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel
Electrophoresis)

For optimal resolution of the ~113 kDa AF10 protein, a lower percentage acrylamide gel is
recommended.[10][11]

Materials:

Protein lysate

4x Laemmli sample buffer (containing B-mercaptoethanol or DTT)

Precast or hand-cast 8% Tris-glycine or 4-12% gradient polyacrylamide gels
SDS-PAGE running buffer

Prestained protein ladder

Electrophoresis apparatus

Procedure:

Thaw protein lysates on ice.

Prepare samples by mixing 3 parts lysate with 1 part 4x Laemmli sample buffer. For
guantitative analysis, aim to load between 10-30 ug of total protein per lane.[12]
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» Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
o Assemble the electrophoresis apparatus according to the manufacturer's instructions.
o Load the denatured protein samples and a prestained protein ladder into the wells of the gel.

e Run the gel at 100-150 V until the dye front reaches the bottom of the gel. The exact voltage
and time may require optimization.[13]

Western Blot Transfer

Due to the high molecular weight of AF10, a wet transfer is recommended for efficient transfer
from the gel to the membrane.[10][11]

Materials:

PVDF or nitrocellulose membrane

» Transfer buffer (25 mM Tris, 192 mM glycine, 10-20% methanol). For high molecular weight
proteins, reducing the methanol to 10% and adding up to 0.05% SDS can improve transfer
efficiency.

 Filter paper

o Wet transfer apparatus

Procedure:

o Equilibrate the gel in transfer buffer for 15-20 minutes.

o Activate the PVYDF membrane by immersing it in methanol for 30 seconds, followed by a
brief rinse in deionized water and then equilibration in transfer buffer. If using nitrocellulose,
simply equilibrate in transfer buffer.

o Assemble the transfer stack (sandwich) in the following order: sponge, filter paper, gel,
membrane, filter paper, sponge. Ensure no air bubbles are trapped between the layers.
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Place the transfer cassette in the wet transfer tank, ensuring the membrane is between the
gel and the positive electrode (anode).

Perform the transfer at 100 V for 90-120 minutes or overnight at 30 V in a cold room (4°C).[4]
[10]

Immunodetection

Materials:

Blocking buffer (5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered
Saline with 0.1% Tween-20 (TBST))

Primary antibody against AF10

HRP-conjugated secondary antibody

TBST buffer

Enhanced Chemiluminescence (ECL) substrate

Imaging system

Procedure:

After transfer, wash the membrane briefly with TBST.

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
[14]

Incubate the membrane with the primary AF10 antibody, diluted in blocking buffer, overnight
at 4°C with gentle agitation.[13] (See Table 1 for recommended dilutions).

Wash the membrane three times with TBST for 5-10 minutes each.[15]

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking
buffer, for 1 hour at room temperature.[13]

Wash the membrane three times with TBST for 10 minutes each.
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» Prepare the ECL substrate according to the manufacturer's instructions and incubate the
membrane for 1-5 minutes.

» Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation
Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the Western blot
detection of AF10.

Table 1: AF10 Primary Antibody Recommendations

. . Recommended
Antibody Type Supplier Catalog Number o
Dilution
Monoclonal Abcam Not specified 1:1000
Polyclonal Sigma-Aldrich SAB4503204 1:500 - 1:1000
Aviva Systems -
Polyclonal ) OAAB16530 Not specified
Biology
Polyclonal RayBiotech 102-16668 1:1000

Table 2: Recommended Western Blot Protocol Parameters for AF10
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Parameter

Recommendation

Notes

Protein Loading

10-30 pg of total lysate

For quantitative analysis,
ensure equal loading across
lanes.[12]

Gel Percentage

8% Tris-glycine or 4-12%

gradient

Lower percentage gels provide
better resolution for high MW

proteins.

Transfer Type

Wet Transfer

Generally more efficient for
high MW proteins than semi-
dry.[10]

Transfer Time

90-120 minutes at 100V or
overnight at 30V (4°C)

Longer transfer times are
necessary for proteins >100
kDa.[4][10]

Blocking Time

1 hour at Room Temperature

5% non-fat milk or 5% BSA in
TBST.[14]

Primary Antibody Incubation

Overnight at 4°C

Allows for optimal antibody

binding.

Secondary Antibody Incubation

1 hour at Room Temperature

Visualizations

Experimental Workflow
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Figure 1. Western Blot workflow for AF10 detection.
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Figure 2. Role of AF10 in Wnt/p-Catenin signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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